4-(Perfluorohexyl)aniline
Overview
Description
4-(Perfluorohexyl)aniline is an organic compound characterized by the presence of a perfluorohexyl group attached to an aniline moiety. The chemical formula for this compound is C12H6F13N, and it has a molecular weight of 411.16 g/mol . This compound is notable for its unique combination of fluorinated and aromatic properties, making it a subject of interest in various scientific fields.
Preparation Methods
4-(Perfluorohexyl)aniline can be synthesized through multiple synthetic routes. One common method involves the reaction of perfluoro-1-iodohexane with 4-iodoaniline in the presence of a copper catalyst in dimethyl sulfoxide at 120°C for 10 hours . This reaction yields this compound with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
4-(Perfluorohexyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the aniline ring. Common reagents for these reactions include halogens and nitrating agents.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds under appropriate conditions.
Reduction Reactions: The nitro derivatives of this compound can be reduced back to the aniline form using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Major products formed from these reactions include halogenated, nitrated, and reduced derivatives of this compound .
Scientific Research Applications
4-(Perfluorohexyl)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying the interactions between fluorinated molecules and biological systems.
Medicine: Fluorinated aniline derivatives are explored for their potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-(Perfluorohexyl)aniline involves its interaction with molecular targets through its fluorinated and aromatic moieties. The perfluorohexyl group imparts hydrophobic characteristics, while the aniline moiety can participate in various chemical interactions. These properties enable the compound to interact with biological membranes, proteins, and other molecular targets, affecting their function and stability .
Comparison with Similar Compounds
4-(Perfluorohexyl)aniline can be compared with other fluorinated aniline derivatives, such as:
- 4-(Perfluorobutyl)aniline
- 4-(Perfluorooctyl)aniline
- 4-(Perfluorodecyl)aniline
These compounds share similar structural features but differ in the length of the perfluoroalkyl chain. The uniqueness of this compound lies in its balance between hydrophobicity and molecular size, making it suitable for specific applications where other derivatives may not be as effective .
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIGJIYYJLAXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567023 | |
Record name | 4-(Tridecafluorohexyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139613-90-4 | |
Record name | 4-(Tridecafluorohexyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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